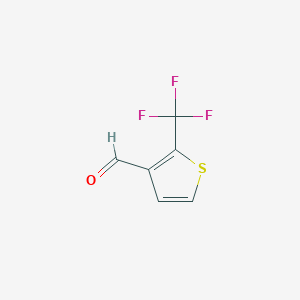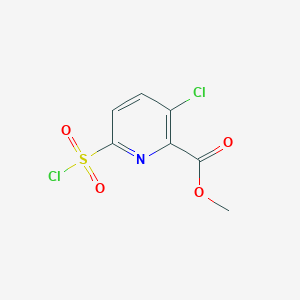
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, also known as CHM-1, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer growth and inflammation. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone for laboratory experiments is its high selectivity for cancer cells, which allows for more accurate and specific testing of its anti-tumor activity. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to translate its potential therapeutic benefits to clinical applications.
Direcciones Futuras
There are several future directions for the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, including its optimization for clinical use, further investigation of its mechanism of action, and exploration of its potential use in combination with other cancer therapies. In addition, more research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and monitoring. Overall, the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone holds great promise for the development of new and effective cancer therapies.
Métodos De Síntesis
The synthesis of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone involves the reaction of cyclohexanone with hydroxylamine hydrochloride to produce cyclohexanone oxime, which is then treated with chloroacetyl chloride to form the intermediate compound, cyclohexyl-(2-chloroacetamido)oxime. The final step involves the reaction of the intermediate compound with sodium hydroxide and formaldehyde to produce Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential use as a diagnostic tool for cancer imaging.
Propiedades
IUPAC Name |
cyclohexyl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNHJBQQXUQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylazetidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

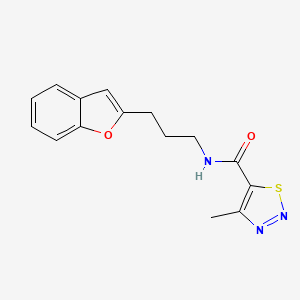


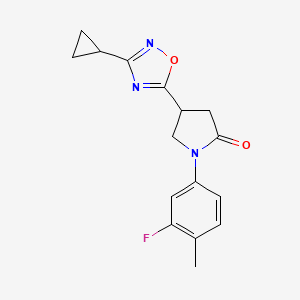
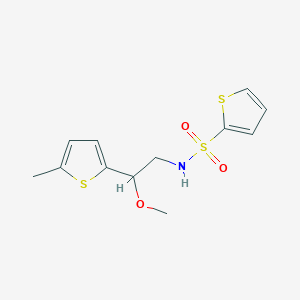
![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)
![butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2548906.png)
